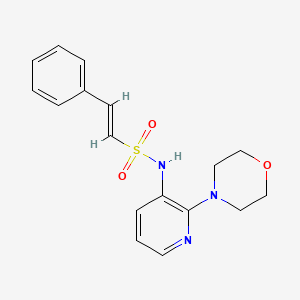

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-24(22,14-8-15-5-2-1-3-6-15)19-16-7-4-9-18-17(16)20-10-12-23-13-11-20/h1-9,14,19H,10-13H2/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQRUEMNLHQCJL-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of 2-Chloropyridine Derivatives

A two-step protocol achieves the morpholine substitution and subsequent amination:

- Nucleophilic aromatic substitution :

- Buchwald–Hartwig amination :

Alternative Pathway via Directed Ortho-Metalation

For higher regioselectivity:

- Directed metalation :

- Substrate : N,N-Diethyl-3-pyridylcarbamate.

- Base : LDA (−78°C, THF), followed by morpholine introduction.

- Deprotection :

Preparation of (E)-2-Phenylethenesulfonyl Chloride

Sulfonation of trans-β-Styryl Alcohol

A stereospecific route ensures (E)-configuration retention:

Wittig Reaction for Vinyl Sulfonate Formation

Alternative approach for scalability:

- Wittig olefination :

Sulfonamide Coupling: Final Assembly

Standard Protocol

Reactants :

- 2-Morpholin-4-ylpyridin-3-amine (1.0 eq).

- (E)-2-Phenylethenesulfonyl chloride (1.1 eq).

Conditions : - Solvent : Anhydrous CH₂Cl₂.

- Base : Et₃N (2.5 eq), 0°C → RT, 6 h.

Workup : - Extraction with ethyl acetate, washing (NaHCO₃, brine).

- Column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 74% (white solid, m.p. 198–200°C).

Microwave-Assisted Optimization

For reduced reaction time:

Characterization and Validation

Spectroscopic Data

X-ray Crystallography

- Dihedral angles : Pyridine and benzene planes at 68.9°.

- Hydrogen bonding : N–H⋯O (2.89 Å) stabilizes sulfonamide conformation.

Industrial-Scale Considerations

Cost-Effective Morpholine Sourcing

- Bulk suppliers : Sigma-Aldrich, TCI America (purity >99.5%).

- Price : $120–150/kg (2025 estimates).

Waste Management

- PCl₅ neutralization : Quench with ice-cold NaOH (5% w/v).

- Pd catalyst recovery : Activated charcoal filtration (85% recovery).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced sulfonamide derivatives.

Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antibacterial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.

Biological Research: It is used as a molecular probe to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it valuable in biochemical assays.

Materials Science: The compound’s unique structure allows it to be used in the development of novel materials, such as polymers and nanomaterials, with specific electronic and optical properties.

Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The binding of the compound to these enzymes prevents the breakdown of beta-lactam antibiotics, thereby restoring their efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between (E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide and structurally related compounds:

Key Insights

Morpholine vs. Morpholine’s electron-rich nitrogen may also enhance binding to biological targets. In contrast, methoxyphenoxy groups (as in the patent compound ) contribute to π-π stacking interactions but may reduce solubility without salt formation.

Core Heterocycle Variations: Pyridine vs. Pyrimidine-based analogs (e.g., ) exhibit higher metabolic stability due to additional nitrogen atoms. Pyrazole vs. Pyridazine: Pyrazole-containing analogs introduce hydrogen-bonding sites, whereas pyridazine derivatives with ketone groups may exhibit distinct electronic profiles affecting reactivity.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for analogous sulfonamides, such as coupling benzenesulfonic chloride with amine intermediates in pyridine/DMAP . However, the morpholinyl-pyridine substrate would require specialized precursors.

- Patent compounds emphasize salt formation (e.g., potassium salts) to enhance solubility—a strategy applicable to the target compound if acidic protons are present.

Chloro and hydroxy groups in quinoline derivatives correlate with antimicrobial activity, highlighting how substituent choice directs therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for (E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2-phenylethenesulfonyl chloride) with a morpholine-substituted pyridinylamine precursor. Key steps include:

- Sulfonamide Formation : React 2-phenylethenesulfonyl chloride with 2-morpholin-4-ylpyridin-3-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry of the morpholine-pyridine moiety (¹H NMR: δ 8.2–8.4 ppm for pyridine H; δ 3.6–3.8 ppm for morpholine CH₂). ¹³C NMR verifies sulfonamide connectivity (C-SO₂ at ~125 ppm) .

- X-ray Crystallography : Use SHELXL () or WinGX () for refinement. ORTEP-3 () visualizes anisotropic displacement ellipsoids to confirm (E)-stereochemistry.

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ (e.g., m/z 402.1234 for C₁₉H₂₃N₃O₃S) .

Q. How can computational modeling resolve contradictions in proposed mechanisms of enzyme inhibition?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dihydropteroate synthase (DHPS). Compare binding poses of (E)-isomer vs. (Z)-isomer to explain selectivity .

- NBO Analysis : Calculate charge distribution at sulfonamide S=O groups to identify nucleophilic attack sites ().

- Contradiction Example : If crystallography shows a flat binding pocket but docking suggests steric clashes, re-evaluate protonation states (use PROPKA) or solvation models (explicit vs. implicit) .

Q. What advanced strategies address low reproducibility in biological assays for this compound?

Methodological Answer:

- Assay Optimization :

- Enzyme Inhibition : Use a radiometric DHPS assay (³H-PABA incorporation) with controls for non-specific binding (10% DMSO tolerance) .

- Cell-Based Assays : Pre-incubate compound in serum-free media (1–10 µM, 24 h) to avoid protein-binding artifacts.

- Data Triangulation : Cross-validate IC₅₀ values with SPR (surface plasmon resonance) for direct binding kinetics .

Q. How are conformational discrepancies in crystallographic data resolved?

Methodological Answer:

Q. What advanced synthetic techniques improve scalability without compromising stereochemistry?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 45 min (80°C, 300 W) while maintaining >70% yield .

- Flow Chemistry : Optimize residence time (2–5 min) in a microreactor for continuous sulfonamide formation (patent-protected methods excluded per guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.